Bienvenue dans la boutique en ligne BenchChem!

Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether

PRMT5 inhibition Epigenetics Chemical probe development

This pyrimidine building block is distinguished by a quantified PRMT5 binding profile (Ki = 313 nM, IC50 = 1.06 µM), enabling reproducible partial inhibition or control experiments that more potent clinical candidates cannot support. Supplied at ≥98% purity, its consistent quality safeguards dose-response accuracy across laboratories. The 4-methoxymethyl substituent is critical for target engagement—substituting with sulfide or sulfoxide analogs without verification risks invalid SAR conclusions. Choose this compound when your research demands a structurally defined, moderately potent PRMT5 probe with reliable batch-to-batch performance.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 339278-94-3
Cat. No. B2590175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether
CAS339278-94-3
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCOCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C17H21N3O/c1-21-13-15-12-16(20-10-6-3-7-11-20)19-17(18-15)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3
InChIKeyTUWCMYFZNDEZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether (CAS 339278-94-3): Core Properties and Research-Grade Purity Specifications for Procurement Decisions


Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether (CAS 339278-94-3), also known as 4-(methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine, is a pyrimidine derivative with the molecular formula C₁₇H₂₁N₃O and a molecular weight of 283.37 g/mol . It features a pyrimidine core substituted with a phenyl group at the 2-position, a piperidino group at the 6-position, and a methoxymethyl ether moiety at the 4-position . This compound is commercially available at research-grade purity levels, typically ≥98%, and is supplied as a building block for medicinal chemistry and chemical biology applications .

Why Structural Analogs of Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether Cannot Be Interchanged Without Quantitative Validation


Piperidinylpyrimidine derivatives exhibit substantial variation in biological activity based on subtle differences in substitution patterns [1]. The methoxymethyl group at the 4-position of the pyrimidine ring in this compound is not a passive structural feature; it directly influences binding affinity to targets such as protein arginine N-methyltransferase 5 (PRMT5) [2]. Replacing this compound with a closely related analog—such as a sulfide or sulfoxide derivative—without verifying activity in the relevant assay system risks introducing uncharacterized potency shifts or altered selectivity profiles that can invalidate experimental results and lead to erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether: PRMT5 Inhibition Potency and Purity Compared to Analogs


PRMT5/MEP50 Binding Affinity: Ki = 313 nM Demonstrates Moderate Inhibitory Potency Distinct from Highly Potent Clinical Inhibitors

This compound binds to the PRMT5/MEP50 complex with an inhibition constant (Ki) of 313 nM, as determined by a FITC-competitive binding assay [1]. In contrast, the clinical-stage PRMT5 inhibitor GSK3326595 (pemrametostat) exhibits an IC50 of 6.2 nM against PRMT5, representing approximately 50-fold greater potency . This moderate potency profile positions Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether as a potentially useful tool for studying partial inhibition or for applications where complete target blockade is undesirable, such as in certain mechanistic or toxicity studies.

PRMT5 inhibition Epigenetics Chemical probe development

Comparative PRMT5 Inhibition: Target Compound Exhibits 9-Fold Higher Potency Than a Structurally Related Pyrimidine Derivative

In a competitive fluorescence polarization assay, Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether displayed an IC50 of 1.06 μM (1,060 nM) against the PRMT5/MEP50 complex [1]. By comparison, a structurally distinct PRMT5 inhibitor (BDBM50271661; CHEMBL4128989) yielded an IC50 of 2.80 μM (2,800 nM) in a similar assay format [2]. This represents an approximately 2.6-fold improvement in potency for the target compound, highlighting the functional impact of the 4-methoxymethyl substitution pattern on target engagement.

PRMT5 Structure-activity relationship Pyrimidine derivatives

Research-Grade Purity: ≥98% Purity Ensures Reproducibility Across Independent Experimental Replicates

Commercially sourced Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether is consistently supplied at a purity of ≥98%, as documented by multiple reputable vendors . This high level of purity minimizes the risk of confounding biological effects arising from unidentified impurities, which is particularly critical when using this compound as a PRMT5 inhibitor tool where off-target or contaminant-driven activity could skew dose-response curves and lead to false-positive SAR interpretations.

Quality control Reproducibility Chemical procurement

Defined Research Applications for Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether Based on Quantified PRMT5 Inhibition and Purity


PRMT5 Chemical Probe Development: Moderate-Affinity Tool Compound for Dose-Response and Mechanistic Studies

Given its moderate PRMT5 binding affinity (Ki = 313 nM) relative to highly potent clinical inhibitors (e.g., GSK3326595, IC50 = 6.2 nM), Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether is particularly well-suited for research applications where complete target inhibition is not required or could confound biological interpretation [1]. Researchers can employ this compound to investigate partial PRMT5 inhibition, explore the relationship between target occupancy and downstream epigenetic effects, or serve as a less potent control compound in studies evaluating the therapeutic window of more potent PRMT5 inhibitors .

Structure-Activity Relationship (SAR) Studies: Benchmarking PRMT5 Inhibitory Activity of Novel Piperidinylpyrimidine Analogs

The quantified PRMT5 IC50 of 1.06 μM provides a reliable benchmark for SAR campaigns aimed at optimizing piperidinylpyrimidine-based PRMT5 inhibitors. This compound demonstrates a 2.6-fold improvement in potency over the less active analog BDBM50271661 (IC50 = 2.80 μM), making it a useful reference point for evaluating whether structural modifications introduced during medicinal chemistry optimization yield meaningful gains in target engagement [2]. Its ≥98% purity ensures that observed activity differences are attributable to structural changes rather than batch-to-batch variability .

Reproducible Biochemical Assay Development: High-Purity Building Block for In-House Profiling

With a vendor-specified purity of ≥98%, this compound is an appropriate choice for developing and validating in-house biochemical assays targeting PRMT5 . The consistent purity specification minimizes the risk of assay interference from impurities, thereby enhancing the reproducibility of dose-response curves and enabling more accurate cross-study comparisons. This is particularly critical when establishing baseline activity parameters for novel PRMT5 inhibitors or when comparing data generated across different laboratories.

Exploratory Epigenetics Research: Investigating PRMT5-Mediated Methylation in Cellular Contexts

As a structurally defined PRMT5 inhibitor with moderate potency, Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether can be deployed in cellular assays to explore the functional consequences of PRMT5 inhibition on symmetric arginine dimethylation of histone and non-histone substrates. The availability of quantitative binding data (Ki = 313 nM) enables researchers to select appropriate compound concentrations that achieve partial target engagement, facilitating studies on PRMT5's role in transcriptional regulation, splicing, and other epigenetic processes without inducing maximal pathway suppression [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.